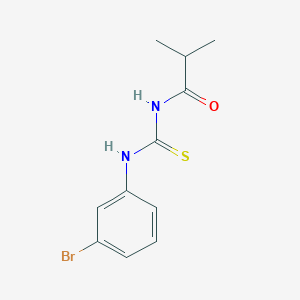
2-(2-Chloroanilino)-2-oxoethyl 3-(3,4-dichlorophenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloroanilino)-2-oxoethyl 3-(3,4-dichlorophenyl)acrylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the acrylate family of compounds and is commonly referred to as CADA.
Mecanismo De Acción
CADA works by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is responsible for regulating gene expression, and its inhibition can lead to changes in the expression of genes involved in cell growth and differentiation. This mechanism of action is thought to be responsible for CADA's anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
CADA has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the replication of HIV and other viruses. In addition, CADA has been shown to reduce inflammation in animal models of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CADA in lab experiments is its specificity for HDAC inhibition. This allows for more targeted effects on gene expression and cellular processes. However, CADA's low solubility in water can make it difficult to use in some experiments.
Direcciones Futuras
There are several potential future directions for research on CADA. One area of interest is in the development of CADA analogs with improved solubility and potency. Another area of interest is in the use of CADA in combination with other therapies for the treatment of cancer and other diseases. Finally, further research is needed to fully understand the mechanisms of action of CADA and its potential therapeutic applications.
In conclusion, 2-(2-Chloroanilino)-2-oxoethyl 3-(3,4-dichlorophenyl)acrylate is a promising compound with potential therapeutic applications. Its specificity for HDAC inhibition and anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for further research.
Métodos De Síntesis
The synthesis of CADA involves the reaction of 2-chloroaniline with ethyl acrylate in the presence of a base. The resulting product is then reacted with 3,4-dichlorobenzaldehyde in the presence of a catalyst to produce CADA. The overall yield of this process is approximately 40%.
Aplicaciones Científicas De Investigación
CADA has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. CADA has been studied for its potential use in the treatment of diseases such as cancer, HIV, and inflammatory disorders.
Propiedades
Nombre del producto |
2-(2-Chloroanilino)-2-oxoethyl 3-(3,4-dichlorophenyl)acrylate |
|---|---|
Fórmula molecular |
C17H12Cl3NO3 |
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
[2-(2-chloroanilino)-2-oxoethyl] (E)-3-(3,4-dichlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C17H12Cl3NO3/c18-12-7-5-11(9-14(12)20)6-8-17(23)24-10-16(22)21-15-4-2-1-3-13(15)19/h1-9H,10H2,(H,21,22)/b8-6+ |
Clave InChI |
GEPVOSGRENMHLK-SOFGYWHQSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)NC(=O)COC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl)Cl |
SMILES |
C1=CC=C(C(=C1)NC(=O)COC(=O)C=CC2=CC(=C(C=C2)Cl)Cl)Cl |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)COC(=O)C=CC2=CC(=C(C=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-hydroxy-1-(2-methoxyethyl)-5-phenyl-4-{[4-(piperidin-1-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254652.png)
![3'-[(4-bromophenyl)carbonyl]-1'-[3-(dimethylamino)propyl]-4'-hydroxy-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B254653.png)

![2-(1,3,4-Thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254658.png)

![1-[4-(Allyloxy)phenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254660.png)
![1-[4-(Allyloxy)-3-methoxyphenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254661.png)


![3-hydroxy-5-phenyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254667.png)
![3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254668.png)


![6-{[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}hexanoic acid](/img/structure/B254677.png)